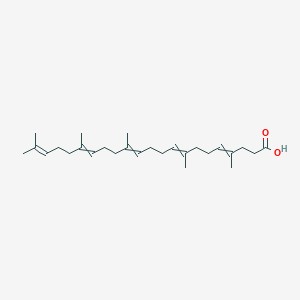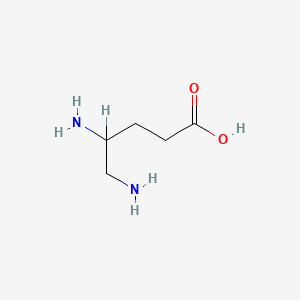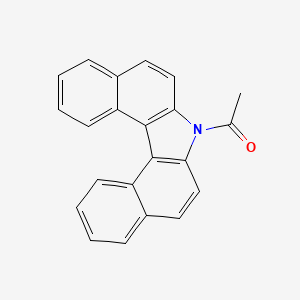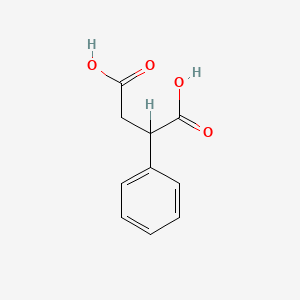
Phenylsuccinic acid
概述
描述
Phenylsuccinic acid, with the chemical formula C10H10O4, is an organic compound that belongs to the class of aromatic carboxylic acids. It is a white crystalline solid that is soluble in hot water and polar organic solvents such as alcohols and ethers. This compound is known for its chiral properties and is often used as an intermediate in the synthesis of various organic compounds and drugs .
作用机制
Target of Action
Phenylsuccinic acid (PSA) is a chemical compound with the molecular formula C10H10O4 It’s known to cause skin and eye irritation, and may cause respiratory irritation .
Mode of Action
It’s known that enantiomers of psa can be separated using an aqueous two-phase system composed of ethanol and ammonium sulfate . This suggests that PSA might interact with its targets in a stereo-specific manner.
Biochemical Pathways
PSA is involved in the bacterial degradation of aromatic components . The bacterial phenylacetic acid (PAA) pathway, which PSA is a part of, contains 12 enzymes and a transcriptional regulator . These components are involved in biofilm formation and antimicrobial activity . The PAA pathway is a central intermediate metabolite involved in bacterial degradation of aromatic components .
Pharmacokinetics
It’s known that psa enantiomers can be separated using an aqueous two-phase system , suggesting that its bioavailability might be influenced by stereo-specific interactions.
Result of Action
It’s known to cause skin and eye irritation, and may cause respiratory irritation . This suggests that PSA might have cytotoxic effects.
Action Environment
The action of PSA is likely influenced by environmental factors. For instance, its enantioseparation is achieved using an aqueous two-phase system composed of ethanol and ammonium sulfate . Spillage is unlikely to penetrate soil .
生化分析
Biochemical Properties
Phenylsuccinic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cytosolic glutamate formation from extracellular glutamine in cultured cerebellar granule cell neurons . This inhibition is crucial as it prevents anoxic cell death, which is indicated by decreased lactate dehydrogenase release and morphological changes in the cells . This compound interacts with enzymes such as lactate dehydrogenase and proteins involved in glutamate formation, highlighting its importance in cellular metabolism and neuroprotection.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. In cultured cerebellar granule cell neurons, it prevents anoxic cell death by inhibiting cytosolic glutamate formation . This inhibition leads to decreased lactate dehydrogenase release, indicating reduced cell damage. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by interacting with key enzymes and proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It inhibits the formation of cytosolic glutamate from extracellular glutamine by binding to and inhibiting the relevant enzymes . This inhibition prevents the accumulation of glutamate, which can be toxic to cells under anoxic conditions. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its effectiveness may decrease over time due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained neuroprotective effects, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to provide neuroprotective effects by inhibiting cytosolic glutamate formation . At higher doses, the compound may exhibit toxic or adverse effects, including potential disruptions in cellular metabolism and increased oxidative stress . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of succinic acid derivatives . It interacts with enzymes such as succinate dehydrogenase, which plays a role in the tricarboxylic acid (TCA) cycle . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, highlighting its importance in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The compound’s distribution can affect its activity and function, as well as its overall effectiveness in biochemical applications .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . These mechanisms ensure that this compound reaches its intended sites of action, where it can exert its biochemical effects . Understanding the subcellular localization of this compound is essential for optimizing its use in research and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: Phenylsuccinic acid can be synthesized through several methods. One common method involves the oxidation of phenyl ethyl ketone using an oxidizing agent such as lead nitrate . Another method involves the condensation of phenylacetate and chloracetate in the presence of a phase transfer catalyst to synthesize this compound diester, followed by catalytic hydrolysis to obtain this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of ethyl β-phenyl-β-cyanopropionate. This process involves the reaction of diethyl benzalmalonate with potassium cyanide, followed by hydrolysis with concentrated hydrochloric acid .
化学反应分析
Types of Reactions: Phenylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenylmalonic acid.
Reduction: It can be reduced to form phenylbutyric acid.
Substitution: It can undergo substitution reactions to form derivatives such as phenylsuccinic anhydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and lead nitrate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed:
Oxidation: Phenylmalonic acid.
Reduction: Phenylbutyric acid.
Substitution: Phenylsuccinic anhydride.
科学研究应用
Phenylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and chiral catalysts.
Biology: It is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: It is used in the synthesis of antibacterial and anticancer drugs.
Industry: It is used in the production of polymers and as a bonding reagent for chiral catalysts.
相似化合物的比较
Phenylsuccinic acid can be compared with other similar compounds such as:
Succinic acid: Unlike this compound, succinic acid lacks the phenyl group, making it less hydrophobic and less reactive in certain chemical reactions.
Phenylmalonic acid: This compound has an additional carboxyl group compared to this compound, making it more acidic and reactive in condensation reactions.
Phenylbutyric acid: This compound is a reduced form of this compound and lacks the carboxyl group, making it less acidic and more hydrophobic.
This compound is unique due to its chiral properties and its ability to act as an intermediate in the synthesis of various organic compounds and drugs .
属性
IUPAC Name |
2-phenylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFFZQQWIZURIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883518 | |
| Record name | Butanedioic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635-51-8, 4036-30-0 | |
| Record name | Phenylsuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylsuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Phenylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004036300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylsuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16635 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylsuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Phenylsuccinic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. [, , , ]
A: Researchers commonly employ Fourier transform infrared (FT-IR) and Raman spectroscopy, along with nuclear magnetic resonance (NMR) spectroscopy to characterize this compound. These techniques help identify functional groups and analyze the compound's structure. [, , , , , ]
A: Yes, the presence of the phenyl group significantly influences the properties of this compound. For instance, incorporating this compound into poly(butylene succinate) alters its thermal properties and crystallization behavior. The glass transition temperature increases, while the melting point decreases. []
A: Yes, this compound forms solvates with various solvents. Researchers have identified solvates with 2-propanol and dioxane. The (RS)-Phenylsuccinic acid - 2-propanol solvate exhibits a transition temperature of 16.5 °C, where it converts to the unsolvated form. []
A: this compound exists as two enantiomers (R and S). Separating these enantiomers is crucial because they may exhibit different biological activities. Obtaining enantiomerically pure forms is vital for pharmaceutical and other applications. [, , , , ]
ANone: Several methods are employed for enantioseparation, including:
- Resolution by salt formation: This classical method utilizes a chiral resolving agent like (-)-proline to form diastereomeric salts with different solubilities, allowing separation. [, ]
- Biphasic recognition chiral extraction (BRCE): This technique uses two immiscible phases, each containing a different chiral selector. The enantiomers partition differently between the phases based on their affinities for the selectors. Researchers have successfully used hydroxypropyl-β-cyclodextrin (HP-β-CD) in the aqueous phase and L-isobutyl tartrate (L-IBTA) in the organic phase for this compound enantioseparation. [, , ]
- High-speed countercurrent chromatography (HSCCC): This method also employs a biphasic system with chiral selectors in each phase. The high speed and countercurrent flow enhance the separation efficiency. []
- High-performance liquid chromatography (HPLC): Chiral stationary phases or chiral mobile phase additives enable the separation of enantiomers based on their differential interactions with the stationary phase. [, ]
ANone: Several parameters impact the separation efficiency, including:
- Type and concentration of chiral selectors: The choice of selectors and their concentrations directly affect the enantiorecognition and separation. [, , ]
- pH of the aqueous phase: The pH can influence the ionization state of the enantiomers and selectors, impacting their interactions and partitioning. [, ]
- Temperature: Temperature affects the kinetics of the separation process and the stability of the complexes formed between enantiomers and selectors. [, ]
A: Yes, this compound serves as a versatile ligand in the synthesis of coordination polymers. It can bridge metal ions, leading to various architectures. The phenyl group in its structure can further contribute to the framework stability through π-π interactions. [, , ]
ANone: These coordination polymers exhibit potential in areas like:
- Photoluminescent materials: The incorporation of lanthanide ions with this compound can yield materials with luminescent properties. []
ANone: Computational methods, like density functional theory (DFT), aid in:
- Predicting molecular geometry: Calculating the optimized geometry of this compound and its complexes. []
- Analyzing vibrational spectra: Simulating IR and Raman spectra to assist in the interpretation of experimental data and understand vibrational modes. [, ]
- Investigating intermolecular interactions: Studying the hydrogen bonding patterns and other non-covalent interactions in this compound crystals and complexes. [, ]
A: While limited data is available on the biodegradation of this compound itself, it's worth noting that some studies have investigated the biodegradability of polymers containing this compound units, such as poly(butylene succinate-co-butylene phenylsuccinate). These studies suggest that the incorporation of this compound can influence the biodegradation rate of the polymers. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
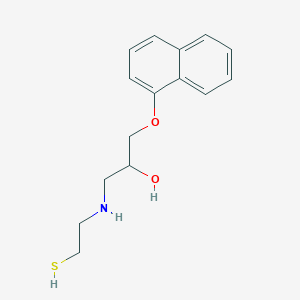

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)](/img/structure/B1195577.png)
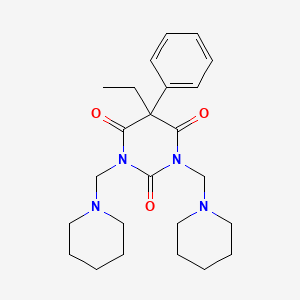
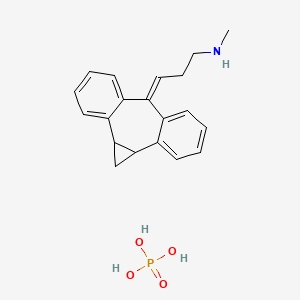
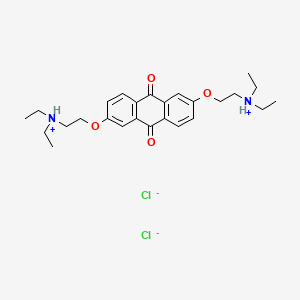


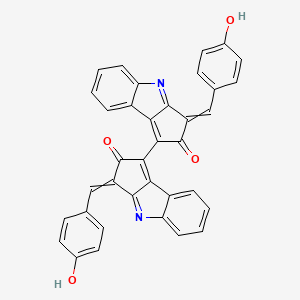
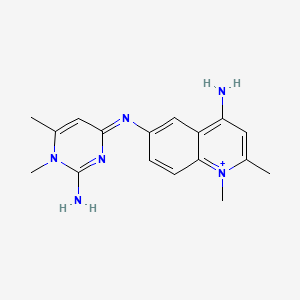
![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)
